3-(2-carboxybenzyl)isocoumarin
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Overview
Description
3-(2-Carboxybenzyl)isocoumarin is a heterocyclic compound that belongs to the isocoumarin family.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the novel methods for synthesizing 3-(2-carboxybenzyl)isocoumarin involves a metal-free synthesis through a sequential O-acylation/Wittig reaction. This method utilizes readily accessible (2-carboxybenzyl)-triphenylphosphonium bromide and diverse chlorides to produce various 1H-isochromen-1-one in the presence of triethylamine . The reaction conditions exhibit high functional group tolerance and excellent yields, up to 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the metal-free synthesis method mentioned above can be adapted for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Carboxybenzyl)isocoumarin undergoes various chemical reactions, including reduction, oxidation, and substitution. For instance, reduction with sodium borohydride leads to the formation of corresponding 3-carboxyaryl-3,4-dihydroisocoumarins or isomeric dihydrophthalides .
Common Reagents and Conditions
Reduction: Sodium borohydride in an alkaline medium is commonly used for the reduction of this compound.
Oxidation and Substitution: Specific reagents and conditions for these reactions are less documented but can be inferred based on the general reactivity of isocoumarins.
Major Products Formed
Reduction Products: 3-carboxyaryl-3,4-dihydroisocoumarins or 3-(2-carboxybenzyl)-2-benzofuran-1(3H)-ones.
Scientific Research Applications
3-(2-Carboxybenzyl)isocoumarin has significant applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-(2-carboxybenzyl)isocoumarin is primarily related to its interaction with various biological targets. It exhibits its effects through enzyme inhibition, antibacterial, antifungal, and anticancer activities. The specific molecular targets and pathways involved are still under investigation, but its structure allows it to interact with multiple biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(2-Carboxyphenyl)isocoumarin: Similar in structure but differs in the position of the carboxyl group.
3,4-Dihydroisocoumarins: Reduced forms of isocoumarins with different substituents.
Uniqueness
3-(2-Carboxybenzyl)isocoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5982-23-0 |
---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-[(1-oxoisochromen-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H12O4/c18-16(19)14-7-3-1-5-11(14)9-13-10-12-6-2-4-8-15(12)17(20)21-13/h1-8,10H,9H2,(H,18,19) |
InChI Key |
GCFOLLWPQAGLCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)CC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)CC3=CC=CC=C3C(=O)O |
5982-23-0 | |
Synonyms |
F 1375 F-1375 F1375 |
Origin of Product |
United States |
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